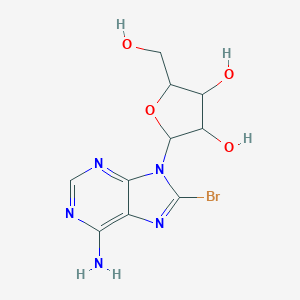

8-Bromoadenosine

概要

説明

8-ブロモアデノシンは、様々な生物学的プロセスにおいて重要な役割を果たすヌクレオシドであるアデノシンの臭素化誘導体です。 この化合物は環状AMP依存性タンパク質キナーゼを活性化する能力で知られており、生化学および薬理学的研究において貴重なツールとなっています .

準備方法

合成経路と反応条件: 8-ブロモアデノシンは、アデノシンの臭素化によって合成することができます。反応は通常、酢酸または水などの適切な溶媒中で、臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤を使用します。 反応は制御された条件下で行われ、アデニン環の8位での選択的な臭素化が保証されます .

工業生産方法: 8-ブロモアデノシンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、高収率と純度を実現するために、高純度の試薬と最適化された反応条件を使用します。 その後、製品は結晶化またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類: 8-ブロモアデノシンは、次のような様々な化学反応を起こします。

置換反応: 8位の臭素原子は、アミン、チオール、またはヒドロキシル基などの他の求核剤で置換することができます.

酸化および還元反応: この化合物は酸化還元反応に関与することができますが、これらはあまり一般的ではありません.

一般的な試薬と条件:

置換反応: 一般的な試薬には、アミン、チオール、およびヒドロキシル化合物があります。

酸化および還元反応: これらの反応には、過酸化水素などの酸化剤または水素化ホウ素ナトリウムなどの還元剤が関与する場合があります.

生成される主な生成物:

科学的研究の応用

Biochemical Interactions

Fluorescence Spectroscopy and Binding Studies

A significant study investigated the interaction between 8-bromoadenosine and human serum albumin using fluorescence spectroscopy combined with molecular modeling. The findings indicated that this compound effectively quenches the intrinsic fluorescence of human serum albumin through a static quenching mechanism. The binding constants were calculated at various temperatures, revealing that hydrophobic forces primarily drive the binding process. This study also demonstrated the compound's utility in determining total protein concentrations in biological fluids like serum and urine under optimal conditions, highlighting its potential as a biochemical probe in clinical diagnostics .

Neuroactive Properties

Effects on Neuroplasticity

Research has shown that this compound can influence neuroplasticity, particularly in synaptoneurosomal preparations from mammalian brains. In vitro studies indicate that it modulates gamma-aminobutyric acid (GABA) receptor activity, affecting chloride ion flux across neuronal membranes. This modulation suggests potential applications in understanding and treating neurological disorders where GABAergic signaling is disrupted .

Cyclic Nucleotide Analog

As a cyclic nucleotide analog, this compound 3',5'-cyclic monophosphate (8-Br-cAMP) serves as a potent activator of protein kinase A (PKA). Its role in cellular signaling pathways makes it valuable for studying cellular responses to hormones and neurotransmitters. For instance, it has been shown to increase the density of beta-adrenoceptors in hepatocytes, which could have implications for metabolic regulation and liver function .

Therapeutic Implications

Potential in Cancer Research

Recent investigations into the radiosensitizing effects of this compound on DNA have opened avenues for its application in cancer therapy. Studies demonstrated that it enhances the efficacy of radiation treatments by increasing DNA damage in cancer cells when used in conjunction with other agents like 2'-deoxy-2'-fluorocytidine. This combination could lead to improved treatment outcomes for patients undergoing radiotherapy .

Role in Stem Cell Research

This compound has also been explored for its effects on stem cell differentiation. Research indicates that it can induce differentiation of human umbilical cord-derived mesenchymal stem cells into endometrial cells, suggesting its potential use in regenerative medicine and reproductive health .

Summary Table of Applications

作用機序

8-ブロモアデノシンは、主に環状AMP依存性タンパク質キナーゼ(プロテインキナーゼA)の活性化を通じてその効果を発揮します。臭素化された化合物は、環状AMPと比較してホスホジエステラーゼによる加水分解に対してより抵抗性があり、プロテインキナーゼAの持続的な活性化につながります。 この活性化は、成長の阻害、増殖の減少、分化の増加、およびアポトーシスの誘導など、様々な細胞応答をもたらします .

類似化合物:

8-ブロモグアノシン: 同じような特性を持つが、異なる生物学的標的を持つ別の臭素化ヌクレオシド.

8-ブロモアデノシン3',5'-環状モノリン酸: 環状AMPと比較して安定性と活性を高めた環状ヌクレオチドアナログ.

8-ブロモアデノシンの独自性: 8-ブロモアデノシンは、8位での選択的な臭素化により、独特の化学的および生物学的特性を有しているため、独自です。 その加水分解に対する抵抗性とプロテインキナーゼAを活性化する能力は、研究や潜在的な治療用途において貴重なツールとなっています .

類似化合物との比較

8-Bromoguanosine: Another brominated nucleoside with similar properties but different biological targets.

8-Bromoadenosine 3’,5’-cyclic monophosphate: A cyclic nucleotide analog with enhanced stability and prolonged activity compared to cyclic AMP.

Uniqueness of this compound: this compound is unique due to its selective bromination at the 8-position, which imparts distinct chemical and biological properties. Its resistance to hydrolysis and ability to activate protein kinase A make it a valuable tool in research and potential therapeutic applications .

生物活性

8-Bromoadenosine, specifically in its cyclic monophosphate form (8-Bromo-cAMP), is a significant compound in biochemical research due to its enhanced stability and biological activity compared to regular cyclic AMP (cAMP). This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound-3',5'-cyclic monophosphate (8-Br-cAMP) is a cell-permeable analog of cAMP. It exhibits greater resistance to hydrolysis by phosphodiesterases, which allows it to maintain elevated intracellular cAMP levels for extended periods. This property enhances its ability to activate protein kinase A (PKA), leading to various downstream effects in cellular signaling pathways.

Key Mechanisms:

- PKA Activation : 8-Br-cAMP activates PKA, which phosphorylates target proteins involved in cell growth, differentiation, and apoptosis .

- Induction of Pluripotency : In human fibroblast cells, 8-Br-cAMP has been shown to enhance the induction of pluripotency when combined with valproic acid (VPA) .

- Angiogenesis and Osteoblastic Differentiation : The compound promotes vascular endothelial growth factor (VEGF) production, crucial for angiogenesis and osteoblastic differentiation .

Biological Activities in Various Cell Types

The biological activities of this compound have been extensively studied across different cell lines:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Wound Healing Applications : A study highlighted the use of a hydrogel incorporating 8-Br-cAMP combined with antimicrobial peptides for wound healing in diabetic models. The hydrogel significantly promoted the secretion of growth factors like TGF-β and VEGF-A, demonstrating enhanced healing properties against methicillin-resistant Staphylococcus aureus (MRSA) .

- Neuroplasticity : Research involving synaptoneurosomes indicated that 8-Br-cAMP influences GABA receptor function, contributing to neuroplasticity. The compound inhibited muscimol-induced chloride uptake, suggesting a role in modulating neurotransmission .

- Cancer Therapeutics : In esophageal cancer studies, 8-Br-cAMP displayed dual effects by promoting both differentiation and apoptosis in cancer cells. This dual action presents a potential therapeutic avenue for cancer treatment strategies targeting cell signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 8-bromoadenosine?

- Methodological Answer : Synthesis typically involves bromination of adenosine derivatives using reagents like bromine or N-bromosuccinimide under controlled conditions. Characterization includes nuclear magnetic resonance (NMR) to confirm substitution at the C8 position (distinct upfield shifts for H2 and H1' protons) and high-performance liquid chromatography (HPLC) to assess purity . For new compounds, elemental analysis and mass spectrometry (MS) are required to verify molecular weight and purity (>95%) .

Q. How is this compound utilized as an internal standard in mass spectrometry-based assays?

- Methodological Answer : this compound is added to biofluid lysates (e.g., cell cultures) as an internal standard (IS) due to its absence in mammalian systems and the unique isotopic signature of bromine (⁷⁹Br/⁸¹Br), enabling unambiguous identification via tandem MS. For example, in direct analysis of nucleosides, it is spiked into samples at known concentrations to normalize analyte signals (e.g., m/z 348→216 transition) .

Q. What are the solubility and storage guidelines for this compound derivatives?

- Methodological Answer : this compound derivatives (e.g., 8-bromo-cAMP) are typically soluble in dimethyl sulfoxide (DMSO) or alkaline solutions (e.g., 1 N ammonium hydroxide). Stock solutions should be stored at -20°C in light-protected vials to prevent degradation, with stability verified via HPLC every 3–6 months .

Q. How can researchers distinguish this compound from structurally similar analogs like 8-Br-AMP?

- Methodological Answer : Thin-layer chromatography (TLC) or reverse-phase HPLC with UV detection (λ = 260 nm) can separate nucleosides (e.g., this compound) from nucleotides (e.g., 8-Br-AMP). The absence of a β-phosphate group in this compound is confirmed via ³¹P NMR or enzymatic assays (e.g., alkaline phosphatase treatment) .

Advanced Research Questions

Q. What structural features of this compound derivatives are critical for enzyme inhibition?

- Methodological Answer : Bromine at C8 induces steric hindrance and electronic effects, altering adenosine's conformation (syn vs. anti) and binding to enzymes like ADP-dependent glucokinase (ADPGK). For inhibition, phosphorylation at the 5'-position (e.g., 8-Br-AMP) is essential, as unphosphorylated analogs (e.g., this compound) lack activity. Competitive inhibition kinetics (Kᵢ determination via Lineweaver-Burk plots) validate target engagement .

Q. How can researchers design experiments to test this compound’s role in cAMP signaling pathways?

- Methodological Answer : Use 8-bromo-cAMP (a membrane-permeable analog) to rescue cAMP-deficient mutants. For example, in fungal pathogens, supplementing cultures with 5–10 mM 8-bromo-cAMP restores invasive growth defects. Intracellular cAMP levels are quantified via ELISA or LC-MS, with validation using constitutively active pathway components (e.g., MoMagAG187S in Magnaporthe oryzae) .

Q. What experimental strategies mitigate discrepancies in nucleoside quantification across studies?

- Methodological Answer : Standardize protocols using this compound as an IS to account for matrix effects in biofluids. For example, in lymphoblast TK6 cells, spiking IS into lysates before analysis reduces variability in adenosine quantification (CV <15%). Cross-validate results with orthogonal methods (e.g., enzymatic assays vs. MS) .

Q. How does this compound-5'-triphosphate (8-Br-ATP) function in ATP-dependent kinase assays?

- Methodological Answer : 8-Br-ATP serves as a non-hydrolyzable ATP analog to study kinase substrate specificity. In kinase inhibition assays, replace ATP with 8-Br-ATP (1–5 mM) and monitor phosphorylation via radiolabeling (³²P-γ-ATP) or phospho-specific antibodies. Competitive inhibition curves reveal IC₅₀ values for kinase inhibitors .

Q. What analytical challenges arise when synthesizing this compound isomers, and how are they resolved?

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUPMOPLUQHMLE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021364 | |

| Record name | 8-Bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2946-39-6 | |

| Record name | 8-Bromoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-BROMOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C9T4TXH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。